3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid
Overview
Description
“3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid” is a chemical compound with the empirical formula C10H9NO4 . It has a molecular weight of 207.18 . The compound is solid in form .
Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 17 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, and 6 aromatic bonds. It also includes 1 five-membered ring, 1 six-membered ring, 1 carboxylic acid (aromatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Physical and Chemical Properties Analysis
The compound is solid in form . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the available resources.Scientific Research Applications
Thermal Behavior and Characterization
The thermal behavior and characterization of 2-oxazolidinone derivatives, including compounds related to 3-(2-Oxo-1,3-oxazolidin-3-yl)benzoic acid, have been studied. These compounds were found to be thermally stable, with distinct thermal properties and fragmentation mechanisms observed under electron impact (Shimasaki et al., 1990).
Synthesis of Amino Acid Derivatives
Research demonstrates the use of derivatives of this compound in synthesizing various natural and non-natural α-amino acids. These compounds serve as useful intermediates in the synthesis of diverse amino acid derivatives (Burger et al., 1992).
Role in Synthesis of Peptidomimetics
The X-ray crystal structures of N-protected derivatives of this compound have been determined. These compounds are shown to be valuable precursors for succinimide-based peptidomimetics, providing both conformational restriction and latent reactivity (Abell et al., 1997).
Application in Synthetic Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, related to this compound, is a significant framework in synthetic organic chemistry, particularly for the construction of five-member rings with mechanistic and stereochemical implications (Zappia et al., 2007).
Use in Asymmetric Reactions
Chiral oxazolidinone derivatives, closely related to this compound, have been used in asymmetric reactions with nitro compounds, demonstrating stereoselective outcomes and potential applications in chiral synthesis (Kudyba et al., 2004).
Interaction with Protein Kinase CK2
Derivatives of this compound have been evaluated as inhibitors of human protein kinase CK2, demonstrating potential in medicinal chemistry and drug discovery (Chekanov et al., 2014).
Properties
IUPAC Name |
3-(2-oxo-1,3-oxazolidin-3-yl)benzoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO4/c12-9(13)7-2-1-3-8(6-7)11-4-5-15-10(11)14/h1-3,6H,4-5H2,(H,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KETFZTDHSKCSAT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(=O)N1C2=CC=CC(=C2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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